molecular formula C7H8N2O2 B1280474 3-Aminosalicylamide CAS No. 467231-62-5

3-Aminosalicylamide

Cat. No.: B1280474
CAS No.: 467231-62-5
M. Wt: 152.15 g/mol
InChI Key: KHGLJFGSFNGDCE-UHFFFAOYSA-N
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Description

3-Aminosalicylamide is an organic compound that belongs to the class of salicylamides It is characterized by the presence of an amino group at the third position of the salicylamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminosalicylamide typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The reaction conditions often include the use of a nitration agent and a catalyst for the hydrogenation process .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a similar route but optimized for large-scale production. This involves the use of readily available and inexpensive starting materials, such as salicylic acid and a nitration agent, followed by catalytic hydrogenation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Aminosalicylamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted salicylamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted salicylamides .

Scientific Research Applications

3-Aminosalicylamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Aminosalicylamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For instance, it may inhibit folic acid synthesis, similar to the mechanism of action of some antimicrobial agents .

Comparison with Similar Compounds

  • 4-Aminosalicylic acid
  • 5-Aminosalicylic acid
  • Salicylamide

Comparison: Compared to other similar compounds, 3-Aminosalicylamide is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. For example, 4-Aminosalicylic acid is primarily used as an anti-tuberculosis agent, while 5-Aminosalicylic acid is used in the treatment of inflammatory bowel diseases. Salicylamide, on the other hand, is known for its analgesic and antipyretic properties .

Properties

IUPAC Name

3-amino-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGLJFGSFNGDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463992
Record name 3-aminosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467231-62-5
Record name 3-aminosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A preferred synthesis of the desired product acylated aminosalicylamides (Formula I) is shown in the following Scheme 1. 2-Hydroxy-3-nitrobenzoic acid 1 was converted to the acid chloride 2 with excess thionyl chloride. After removal of the excess thionyl chloride, the crude acid chloride 2 was reacted with the desired cyclic amine 3 in dichloromethane solution containing triethylamine as an acid scavenger and 4-dimethylaminopyridine (DMAP) as a catalyst. Crude 3-nitrosalicylamide 4 could be isolated after washing the reaction mixture with dilute HCl solution, drying, and evaporation of the solvent. Usually 4 was of sufficient purity to carry forward to the final product 6, but if desired could be purified by recrystallization or chromatography or a combination of both. In some cases where the 3-nitrosalicylamide 4 is a mixture of diastereomers, one might choose to isolate the individual diastereomers at this stage. However, since all of the various diastereomers are fuigicidally active, this is not necessary. The 3-nitrosalicylamide (4) was subsequently reduced under catalytic hydrogenation conditions using Pd, Pt, or Ni catalysts either unpoisoned or poisoned with sulfur or lead. The 3-aminosalicylamide 5 usually was not isolated, but immediately reacted with excess acetic-formic anhydride. Isolation of the AASA product 6 was a simple matter of filtration, washing with sodium bicarbonate solution, drying and evaporation of the solvent The crude product 6, usually a solid foam or glass, often was of sufficient purity to be directly submitted for testing. However, if desired, it could be further purified by recrystallization or chromatography or a combination of both.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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